1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine
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Overview
Description
1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine is a complex organic compound that features a cyclohexyl group, a piperidine ring, and a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine typically involves multiple steps. One common route includes the formation of the thiadiazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves the coupling of the cyclohexyl group to the piperidine-thiadiazole intermediate under specific conditions such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the piperidine or thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to secondary or tertiary amines.
Scientific Research Applications
1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine involves its interaction with molecular targets in biological systems. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexanecarbonyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine: shares similarities with other thiadiazole-containing compounds, such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the thiadiazole and piperidine rings contribute to its reactivity and potential biological activity.
This compound’s versatility makes it a valuable subject of study in various scientific disciplines, offering opportunities for the development of new materials, pharmaceuticals, and chemical processes.
Properties
IUPAC Name |
cyclohexyl-[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3OS/c1-11-16-17-14(20-11)13-8-5-9-18(10-13)15(19)12-6-3-2-4-7-12/h12-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMZHQPOLVKQNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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